3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzoic acid
Description
3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzoic acid is a benzoic acid derivative featuring a 4-methoxy group and a (2,5-dimethylphenoxy)methyl substituent at the third position of the aromatic ring. The compound’s structure combines a polar methoxy group with a lipophilic 2,5-dimethylphenoxy moiety, which may influence its solubility, reactivity, and biological activity. The presence of methoxy and phenoxy groups aligns with derivatives studied for applications in pharmaceuticals, agrochemicals, or materials science .
Properties
IUPAC Name |
3-[(2,5-dimethylphenoxy)methyl]-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-11-4-5-12(2)16(8-11)21-10-14-9-13(17(18)19)6-7-15(14)20-3/h4-9H,10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAQWQLZXITRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=C(C=CC(=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101213077 | |
| Record name | 3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101213077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438220-45-2 | |
| Record name | 3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438220-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101213077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzoic acid typically involves the reaction of 2,5-dimethylphenol with 4-methoxybenzyl chloride under basic conditions to form the intermediate 3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzyl chloride. This intermediate is then subjected to hydrolysis to yield the final product, this compound. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy and phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application or biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares 3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzoic acid with structurally related benzoic acid derivatives:
*Calculated based on molecular formula C₁₇H₁₈O₄.
Key Differences and Implications
The methylene bridge in the target compound reduces steric hindrance compared to direct phenoxy linkages, which may improve synthetic accessibility .
Biological Activity: The 4-methoxy group in the target compound is shared with 4-M (), a known matrix in UV-MALDI. However, the added lipophilic phenoxy group may expand its utility in drug design, as seen in HBK17 (), a piperazine derivative with antibacterial activity . Unlike 4-hydroxy-3-methoxybenzoic acid (VA), the target compound lacks a free hydroxyl group, which could reduce antioxidant capacity but improve metabolic stability .
Synthetic Complexity :
- Triazine-based benzoic acids (e.g., 4i and 4j in and ) require multi-step syntheses with precise temperature control, whereas the target compound’s simpler structure suggests fewer synthetic hurdles .
Research Findings
- Antimicrobial Potential: Piperazine derivatives with phenoxy and methoxy groups (e.g., HBK17 in ) exhibit anti-staphylococcal activity, suggesting that the target compound’s phenoxy-methyl group could similarly enhance interactions with bacterial membranes .
- Solubility and Bioavailability: The lipophilic 2,5-dimethylphenoxy group may increase logP compared to 4-M, aligning with trends observed in HBK compounds, where lipophilicity correlates with improved blood-brain barrier penetration .
Biological Activity
3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzoic acid is a compound that has garnered attention in scientific research due to its potential biological activities. This article provides an in-depth look at its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoic acid structure with a 2,5-dimethylphenoxy group and a methoxy substituent. This unique configuration enhances its lipophilicity and may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme or receptor activity, leading to various biological effects, including:
- Anti-inflammatory properties : The compound may inhibit enzymes involved in inflammatory pathways.
- Antimicrobial effects : Research indicates potential efficacy against various microbial strains.
1. Anti-inflammatory Activity
Studies have shown that this compound exhibits anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models.
2. Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Preliminary results suggest effectiveness against certain bacterial strains, although further studies are needed to establish specific mechanisms and efficacy levels.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound through various experimental approaches:
- Study on Inflammatory Response : A study demonstrated that treatment with the compound significantly reduced the expression of inflammatory markers in stimulated macrophages, suggesting a potential therapeutic role in inflammatory diseases.
- Antimicrobial Assays : In vitro assays revealed that the compound exhibited inhibitory effects on the growth of specific bacteria, indicating its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid | Similar phenoxy substitution | Different methyl positioning affecting activity |
| 3-Chloro-2-methylbenzoic acid | Chlorine substitution instead of phenoxy | Altered reactivity due to electronegative chlorine |
| 4-Methoxybenzoic acid | Methoxy group instead of dimethylphenoxy | Lacks bulky dimethyl groups affecting lipophilicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
